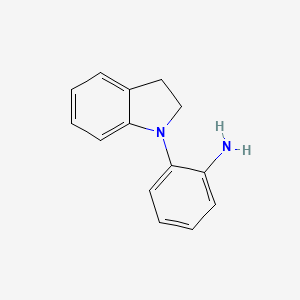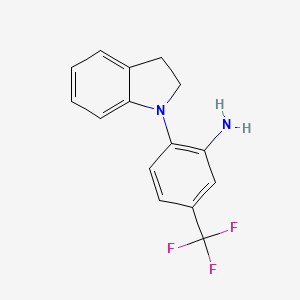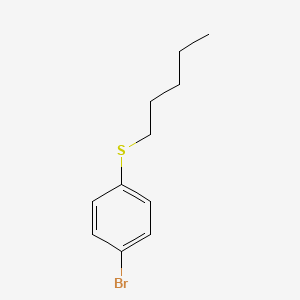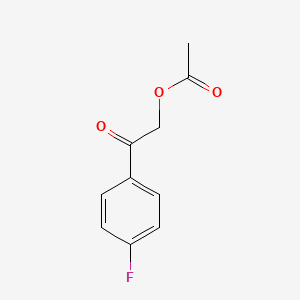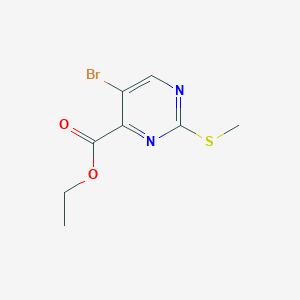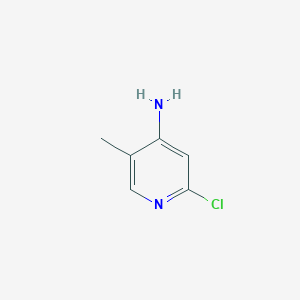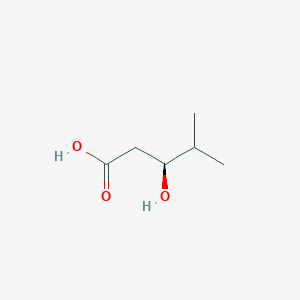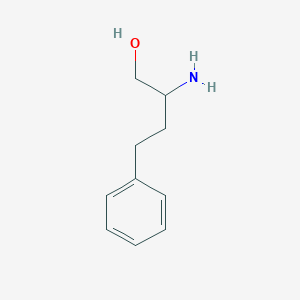
2-Amino-4-phenylbutan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ®-2-Amino-4-phenylbutan-1-ol involves the use of anhydrous THF and lithium aluminum hydride . D-homophenylalanine ethyl ester hydrochloride is added to the mixture, which is then heated at reflux . The resulting β-amino alcohol is used in the next step without further purification .Molecular Structure Analysis
The molecular structure of 2-Amino-4-phenylbutan-1-ol can be analyzed using various techniques such as electron diffraction . This method enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
4-Phenyl-1-butanol, a related compound, is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-phenylbutan-1-ol include a molecular weight of 165.23 g/mol. It is also known that the compound is a powder and has a melting point of 110-112°C .Wissenschaftliche Forschungsanwendungen
Stereochemical Influences on Antihistaminic Activity
Studies on the stereochemical influences on antihistaminic activity have involved the synthesis of isomeric aminobutenes derived from compounds like 2-Amino-4-phenylbutan-1-ol. These studies aimed to understand the structural influences on antihistaminic properties, which are crucial for developing effective antihistamines (Casy & Parulkar, 1969).
Antituberculosis Activity
Research has also been conducted on derivatives of 2-Amino-4-phenylbutan-1-ol for antituberculosis applications. For instance, certain butan-2-ols with antituberculosis activity were synthesized, and some are in the final stage of clinical trials, prepared for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Enzymatic Kinetic Resolution in Synthesis
The kinetic resolution of certain phenylbutanols by enzyme-catalyzed aminolysis has been studied, which is essential for synthesizing chiral molecules. These processes are slower but more enantioselective, offering insights into efficient synthesis methods for complex molecules (García-Urdiales, Rebolledo, & Gotor, 2001).
Synthesis of Diamino Acids
Research has also explored the synthesis of diastereoselective β, γ-diamino acids from compounds such as D-Phenylalanine, utilizing intermediates like 2-Amino-4-phenylbutan-1-ol. This has implications for pharmaceutical and biochemical applications (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Antimicrobial and Antioxidant Properties
Metal(II) complexes involving derivatives of 2-Amino-4-phenylbutan-1-ol have been synthesized and characterized for their potential as antimicrobial agents and antioxidants. These studies are significant for developing new therapeutic agents (Ejidike & Ajibade, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521839 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylbutan-1-ol | |
CAS RN |
160886-95-3 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

